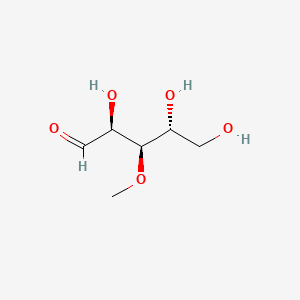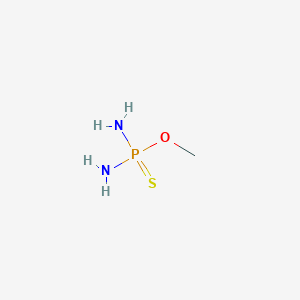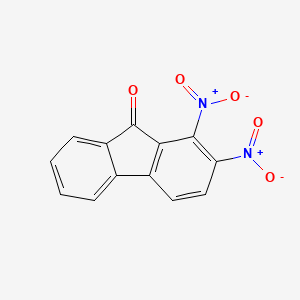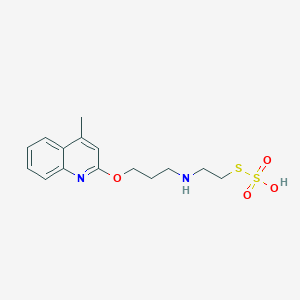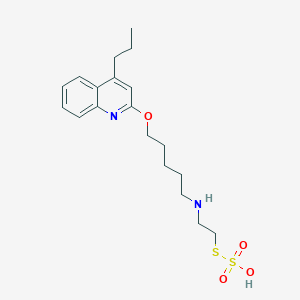
S-2-((5-(4-Propyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is a complex organic compound with the molecular formula C19H28N2O4S2 . This compound is known for its unique structure, which includes a quinoline moiety linked to a pentyl chain and an aminoethanethiol group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a pentyl halide under basic conditions to form the quinolyloxy-pentyl intermediate. This intermediate is subsequently reacted with aminoethanethiol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted aminoethanethiol derivatives.
Aplicaciones Científicas De Investigación
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The aminoethanethiol group can form covalent bonds with thiol-containing proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol hydrochloride
- 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol nitrate
Uniqueness
2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is unique due to its sulfate group, which imparts distinct solubility and reactivity properties compared to its hydrochloride and nitrate counterparts .
Propiedades
Número CAS |
41287-42-7 |
|---|---|
Fórmula molecular |
C19H28N2O4S2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
4-propyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C19H28N2O4S2/c1-2-8-16-15-19(21-18-10-5-4-9-17(16)18)25-13-7-3-6-11-20-12-14-26-27(22,23)24/h4-5,9-10,15,20H,2-3,6-8,11-14H2,1H3,(H,22,23,24) |
Clave InChI |
FDCBVWSPDQQNRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NC2=CC=CC=C21)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


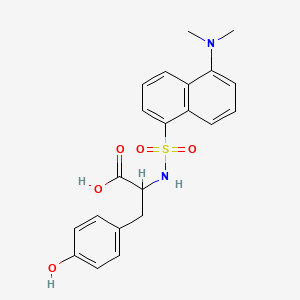
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
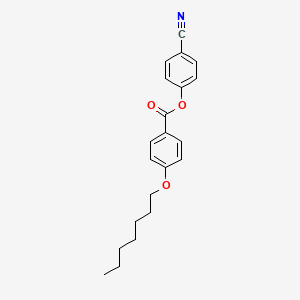
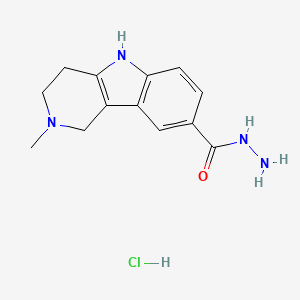
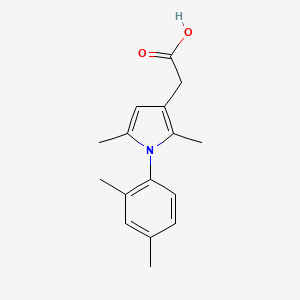
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
